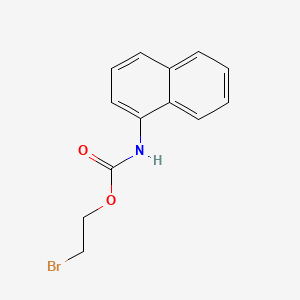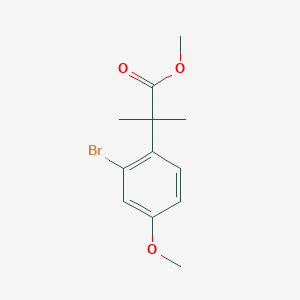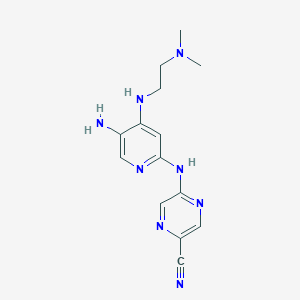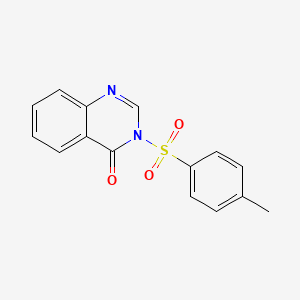
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is a chemical compound with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . It is characterized by the presence of a carbamic acid ester group attached to a 1-naphthyl moiety and a 2-bromoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester typically involves the reaction of 1-naphthylamine with 2-bromoethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts for hydrolysis reactions
Major Products Formed
Substitution Products: Naphthyl carbamates with various substituents
Hydrolysis Products: 1-naphthylamine and 2-bromoethanol
Oxidation Products: Naphthoquinone derivatives
Applications De Recherche Scientifique
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester involves its interaction with nucleophilic sites in biological molecules. The 2-bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. Additionally, the naphthyl moiety can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (1-naphthyl)-, methyl ester
- Carbamic acid, (1-naphthyl)-, ethyl ester
- Carbamic acid, (1-naphthyl)-, propyl ester
Uniqueness
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity compared to other naphthyl carbamates
Propriétés
Numéro CAS |
25216-26-6 |
|---|---|
Formule moléculaire |
C13H12BrNO2 |
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
2-bromoethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12BrNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
Clé InChI |
DVYNYOIFPWKKHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)



![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)


